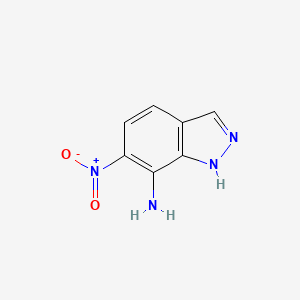
6-Nitro-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure consists of a nitro group at the 6th position and an amine group at the 7th position on the indazole ring. This unique arrangement contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indazol-7-amine typically involves the nitration of 1H-indazole followed by amination. One common method includes:
Nitration: The nitration of 1H-indazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6th position.
Amination: The nitro group is then reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the overall production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions adjacent to the nitro and amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used in the presence of Lewis acids or bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1H-indazol-7-amine or hydroxylamine derivatives.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Nitro-1H-indazol-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine: Investigated for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-indazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. By inhibiting IDO1, the compound can modulate immune responses and exhibit anticancer effects. The nitro group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroindazole: Similar structure but with the nitro group at the 7th position, leading to different pharmacological properties.
1H-Indazole-6-carboxamide: Contains a carboxamide group instead of an amine, affecting its solubility and interaction with biological targets.
Uniqueness
6-Nitro-1H-indazol-7-amine is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and modulate immune responses makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-nitro-1H-indazol-7-amine |
InChI |
InChI=1S/C7H6N4O2/c8-6-5(11(12)13)2-1-4-3-9-10-7(4)6/h1-3H,8H2,(H,9,10) |
InChI Key |
WAQACSJEJQKUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


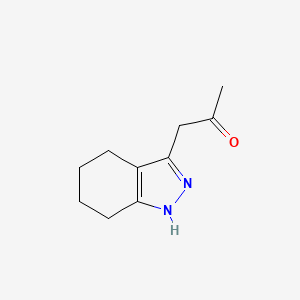
![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)


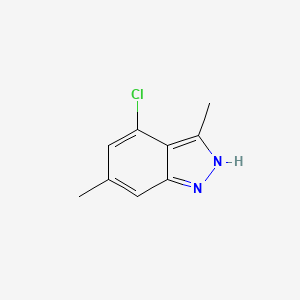
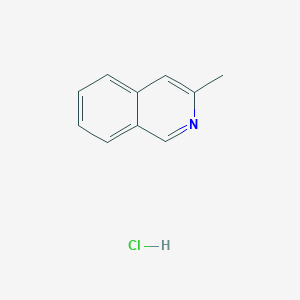
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)

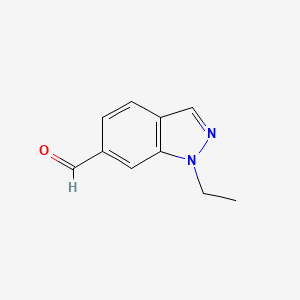
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
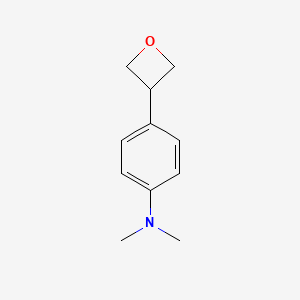
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

